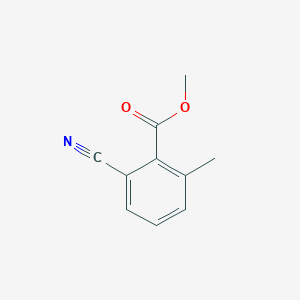

Methyl 2-cyano-6-methylbenzoate

Description

Significance within Substituted Benzoate (B1203000) Chemistry

Substituted benzoates are a cornerstone of organic synthesis, acting as versatile intermediates for a vast array of more complex molecules. The specific substitutions on the benzene (B151609) ring of Methyl 2-cyano-6-methylbenzoate give it a unique position within this class of compounds. The cyano group is strongly electron-withdrawing, which influences the reactivity of the aromatic ring and the ester functional group. This electronic effect makes the compound a candidate for various nucleophilic substitution or cyclization reactions. quora.com

The presence of both a cyano and a methyl group ortho to the methyl ester creates significant steric hindrance around the ester functionality. This steric crowding can influence the regioselectivity of reactions, potentially directing transformations to other parts of the molecule or requiring specific reaction conditions to overcome the steric barrier. The interplay between the electronic nature of the cyano group and the steric bulk of the ortho-substituents makes this compound a valuable tool for investigating reaction mechanisms and for the targeted synthesis of sterically congested molecules.

Interdisciplinary Relevance in Contemporary Organic Chemistry

The true value of a chemical building block is measured by its applicability across different fields. This compound and its structural motifs are relevant in several areas of contemporary organic chemistry. Substituted benzoates are frequently used as key intermediates in the synthesis of pharmaceuticals and agrochemicals. guidechem.com The functional groups present in this compound—an ester, a nitrile, and an aromatic ring—are all common features in biologically active molecules.

For instance, the cyano group can serve as a precursor to other important functional groups, such as amines or carboxylic acids, through reduction or hydrolysis, respectively. This versatility allows chemists to introduce nitrogen-containing groups or to modify the core scaffold in the later stages of a synthesis. This strategic utility makes it a valuable intermediate in the development of new therapeutic agents and materials with specific properties. acs.orggoogle.com

Review of Current Research Trajectories and Future Directions

Current research involving complex substituted benzoates is often directed towards the development of novel synthetic methodologies and the construction of complex molecular architectures. While specific high-profile studies on this compound are not abundant in the public literature, its structure suggests several promising avenues for future research.

One potential direction is its use in transition-metal-catalyzed cross-coupling reactions. The cyano group itself can participate in or direct such reactions, offering a handle for constructing intricate carbon-carbon or carbon-heteroatom bonds. Furthermore, the development of synthetic routes that can tolerate the compound's multiple functional groups is an ongoing area of interest in organic synthesis. acs.org

Future research may also focus on leveraging the unique steric and electronic properties of this molecule to control stereochemistry in asymmetric synthesis. The design of new catalysts that can effectively interact with this type of sterically demanding substrate could lead to novel methods for producing enantiomerically pure compounds, which is of paramount importance in medicinal chemistry. The exploration of this and similar substituted benzoates as key fragments for creating libraries of compounds for drug discovery and materials science is a likely and valuable future research trajectory. guidechem.comacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyano-6-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-4-3-5-8(6-11)9(7)10(12)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCFEGUYKGFRQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Development for Methyl 2 Cyano 6 Methylbenzoate

Established Synthetic Pathways for Aromatic Cyano- and Carboxylate Esters

The synthesis of aromatic molecules bearing both cyano and carboxylate ester functionalities often involves multi-step sequences. These established pathways typically rely on classical organic reactions, including electrophilic aromatic substitution and esterification.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing substituents onto a benzene (B151609) ring. masterorganicchemistry.com In the context of synthesizing precursors to Methyl 2-cyano-6-methylbenzoate, EAS reactions like nitration and halogenation are crucial first steps. masterorganicchemistry.comlibretexts.org The directing effects of existing substituents on the aromatic ring are of paramount importance. libretexts.orgyoutube.com For instance, an electron-donating group will direct incoming electrophiles to the ortho and para positions, while a deactivating group will direct them to the meta position. libretexts.orgyoutube.com

The introduction of a cyano group can be achieved through various methods, including the Sandmeyer reaction, which involves the conversion of an aryl diazonium salt, or through nucleophilic aromatic substitution on a suitably activated aromatic ring.

Table 1: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile |

| Nitration | HNO3, H2SO4 | NO2+ |

| Halogenation | X2, FeX3 (X=Cl, Br) | X+ |

| Sulfonation | SO3, H2SO4 | SO3 |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | R+ |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | RCO+ |

This table summarizes key electrophilic aromatic substitution reactions that are foundational in the synthesis of substituted benzenes. masterorganicchemistry.com

Esterification Protocols for Benzoic Acid Derivatives

The esterification of benzoic acid derivatives is a common method to produce the corresponding esters. organic-chemistry.orgmdpi.comresearchgate.net However, the presence of substituents at the ortho positions, as in the precursor to this compound, can introduce steric hindrance, making standard Fischer esterification challenging. acs.orgacs.org

To overcome this, various specialized esterification methods have been developed. These include using highly reactive acylating agents or employing specific catalysts. For instance, the use of trifluoroacetic anhydride (B1165640) has been shown to be effective for the esterification of sterically hindered carboxylic acids. acs.org Another approach involves the in-situ formation of benzotriazole (B28993) esters, which are efficient intermediates for the esterification of hindered alcohols. researchgate.net The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling agents, is also a widely used method for mild and efficient ester synthesis. nih.gov

Novel and Optimized Synthetic Approaches to this compound Analogues

Modern synthetic chemistry continuously seeks to develop more efficient, selective, and sustainable methods. This is particularly true for the synthesis of complex molecules like analogues of this compound.

Multi-Step Reaction Sequences and Stereochemical Considerations

The synthesis of complex substituted benzenes often requires multi-step reaction sequences where the order of reactions is critical. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com Retrosynthetic analysis is a powerful tool for planning these sequences, allowing chemists to work backward from the target molecule to simpler starting materials. youtube.com

For the synthesis of this compound analogues, a plausible retrosynthetic approach might involve the disconnection of the ester and cyano groups, leading back to a simpler substituted benzene derivative. The introduction of these functional groups would then be planned in a forward sense, taking into account the directing effects of the substituents at each step to ensure the desired regiochemistry. youtube.com For instance, installing a meta-directing group could be followed by substitution at the meta position, and then the directing group could be modified or removed in a subsequent step. youtube.com

Impact of Solvent Systems and Catalyst Loading on Reaction Efficiency

The choice of solvent can have a significant impact on reaction rates, yields, and even the reaction mechanism itself. weebly.comosti.govnumberanalytics.comyoutube.com Polar solvents can stabilize charged intermediates, which may favor certain reaction pathways. numberanalytics.com In the context of esterification, greener solvent alternatives to traditional chlorinated or amide solvents are being explored. nih.gov For example, acetonitrile (B52724) has been shown to be a viable and less hazardous solvent for Steglich esterification. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic planning to minimize environmental impact. unibo.it This includes the use of less hazardous reagents and solvents, improving atom economy, and designing energy-efficient processes.

In the synthesis of aromatic nitriles and esters, several green approaches are being developed. For instance, the electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) using a simple nickel catalyst offers a milder and more sustainable alternative to traditional methods. rsc.org Similarly, the development of greener solvent systems for esterification and other transformations reduces the reliance on volatile and toxic organic solvents. nih.govresearchgate.net The use of solid acid catalysts in esterification not only avoids the use of corrosive mineral acids but also simplifies product purification and allows for catalyst recycling. mdpi.comresearchgate.net

Elucidation of Reactivity Profiles and Mechanistic Pathways of Methyl 2 Cyano 6 Methylbenzoate

Chemical Transformations Involving the Cyano Group

The cyano (nitrile) group is a versatile functional group characterized by a carbon-nitrogen triple bond. This bond is polarized, with the carbon atom being electrophilic and the nitrogen atom being weakly basic. chemistrysteps.com This electronic structure allows the cyano group to participate in a variety of reactions.

Nucleophilic Additions and Substitutions

The electrophilic carbon atom of the nitrile is susceptible to attack by nucleophiles. This can lead to the formation of various functional groups. For instance, Grignard and organolithium reagents add to the C-N triple bond to form an iminium intermediate, which upon hydrolysis, yields a ketone. chemistrysteps.com

While nitriles are often transformed into other functional groups, the cyano group can also act as a leaving group in substitution reactions, particularly through metal-catalyzed C-CN bond activation. snnu.edu.cn Transition metals like nickel(0) can undergo oxidative addition into the C-CN bond, initiating a catalytic cycle that allows for the replacement of the cyano group with other moieties. snnu.edu.cn This type of reaction is a powerful tool in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. snnu.edu.cn

The reactivity of the cyano group in Methyl 2-cyano-6-methylbenzoate is sterically hindered by the adjacent methyl and methyl ester groups, which can influence the accessibility of the electrophilic carbon to nucleophiles.

Reduction Reactions to Amine Functionalities

The cyano group can be reduced to a primary amine (–CH₂NH₂), a synthetically valuable transformation. Several reagents are effective for this reduction, each with its own characteristics and selectivities. libretexts.org

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that readily converts nitriles to primary amines. The reaction proceeds via two successive nucleophilic additions of hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the resulting amine. chemistrysteps.comlibretexts.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include Raney Nickel and Palladium on carbon (Pd/C). commonorganicchemistry.com To prevent the formation of secondary and tertiary amine byproducts, these reactions are often carried out in the presence of ammonia (B1221849). commonorganicchemistry.com

Borane (B79455) Reagents: Borane complexes, such as Borane-tetrahydrofuran (BH₃-THF) or the more stable Borane-dimethylsulfide (BH₃-SMe₂), are also effective for nitrile reduction. commonorganicchemistry.com Diisopropylaminoborane (B2863991), activated by a catalytic amount of lithium borohydride, has been shown to reduce a wide variety of aromatic nitriles to their corresponding benzylamines in excellent yields. nih.gov

The choice of reducing agent can be crucial for chemoselectivity, especially in a molecule like this compound which also contains a reducible ester group. For example, diisopropylaminoborane can selectively reduce a nitrile in the presence of an ester, provided the nitrile is activated by an electron-withdrawing group. nih.gov A patent for the synthesis of Mesosulfuron-methyl describes the reduction of a substituted 4-cyanobenzoate (B1228447) derivative to the corresponding aminomethyl compound using H₂ and Raney Nickel, demonstrating the feasibility of this transformation in a related system. google.com

Table 1: Comparison of Common Reagents for Nitrile Reduction

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| LiAlH₄ | THF or Et₂O, followed by aqueous workup | High reactivity, excellent yields | Reduces many other functional groups (e.g., esters, carboxylic acids) |

| H₂ / Raney Ni | High pressure H₂, often with NH₃ | Industrial applicability, effective | Can form secondary/tertiary amine byproducts |

| H₂ / Pd/C | H₂ gas, various solvents | Good for many substrates | Can be less effective than Raney Ni for some nitriles |

| BH₃ complexes | THF, often with heating | Good selectivity, stable alternatives exist (BH₃-SMe₂) | BH₃-THF has limited thermal stability; BH₃-SMe₂ has an unpleasant odor commonorganicchemistry.com |

| Diisopropylaminoborane / cat. LiBH₄ | THF, ambient or reflux | High yields, can be selective for nitriles over esters nih.gov | Requires preparation of the specific borane reagent |

Reactions of the Methyl Ester Moiety

The methyl ester group is another key reactive site in the molecule, primarily undergoing nucleophilic acyl substitution.

Hydrolysis Reactions under Acidic and Basic Conditions

Esters can be hydrolyzed to their corresponding carboxylic acids under both acidic and basic conditions. wikipedia.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction that involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. psu.edu

The hydrolysis of this compound is significantly affected by steric hindrance from the two ortho substituents (the cyano and methyl groups). Studies on similarly hindered esters, such as methyl 2,4,6-trimethylbenzoate, have shown that hydrolysis can be challenging. psu.edustackexchange.com Under high temperatures, even sterically hindered esters can be hydrolyzed. psu.edu In some cases of severe steric hindrance, base-catalyzed hydrolysis may proceed via an alternative BAl2 mechanism, where the nucleophile (hydroxide) attacks the methyl carbon of the ester in an SN2 reaction, rather than the carbonyl carbon. stackexchange.com This pathway is favored for methyl esters where the carbonyl carbon is sterically inaccessible. stackexchange.com

Table 2: Hydrolysis of Sterically Hindered Methyl Benzoates

| Substrate | Conditions | Product | Key Observation | Reference |

|---|---|---|---|---|

| Methyl 2,4,6-trimethylbenzoate | 2% KOH, 250-300 °C, 30 min | 2,4,6-trimethylbenzoic acid | Quantitative saponification despite severe steric hindrance. | psu.edu |

| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH, H₂O/Methanol, reflux 4h | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | High yield (95%) hydrolysis of a complex ester. | chemspider.com |

Transesterification Processes and Derivatization

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. This reaction allows for the derivatization of the methyl ester in this compound into other esters (e.g., ethyl, propyl). Research has demonstrated the transesterification of methyl benzoate (B1203000) with 1-propanol (B7761284) using a maghemite-ZnO catalyst at elevated temperatures, achieving good yields. researchgate.net The reaction conditions, including the choice of catalyst, solvent, and temperature, are critical for optimizing the process. researchgate.net This method offers a pathway to modify the ester functionality, potentially altering the compound's physical or biological properties.

Reactivity of the Aromatic Ring and Methyl Substituent

The benzene (B151609) ring and its attached methyl group also possess distinct reactivity profiles.

The reactivity of the aromatic ring towards electrophilic substitution is dictated by the electronic effects of the existing substituents. In this compound, there are three substituents to consider:

-CN (cyano group): Strongly deactivating and meta-directing.

-COOCH₃ (methyl ester group): Deactivating and meta-directing. scribd.com

-CH₃ (methyl group): Activating and ortho-, para-directing.

The two deactivating groups (-CN and -COOCH₃) reduce the electron density of the aromatic ring, making it less susceptible to electrophilic attack than benzene. Their directing effects reinforce each other to an extent but are opposed by the activating methyl group. The directing influences are antagonistic. msu.edu The ester and cyano groups direct incoming electrophiles to position 4 and 6 (relative to the ester as position 1), while the methyl group directs to positions 3 and 5. The most likely positions for electrophilic attack would be positions 3 and 5, as they are activated by the methyl group and only meta to one of the deactivating groups. However, position 5 is sterically more accessible than position 3, which is crowded between the methyl and cyano groups. Therefore, electrophilic substitution is most likely to occur at the C-5 position.

The benzylic hydrogens of the methyl group attached to the benzene ring are activated towards free-radical reactions and oxidation. msu.edu This allows for reactions such as benzylic bromination using N-bromosuccinimide (NBS) or oxidation to a carboxylic acid using strong oxidizing agents like hot acidic potassium permanganate (B83412). msu.edu

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is dictated by the cumulative electronic and steric effects of the three existing substituents. libretexts.org Each substituent exerts a directing influence on incoming electrophiles.

Methyl Group (-CH₃): An activating group that donates electron density to the ring primarily through hyperconjugation. It directs incoming electrophiles to the ortho and para positions (C3, C5, and the carbon bearing the ester).

Cyano Group (-CN): A strongly deactivating group that withdraws electron density from the ring through both inductive and resonance effects. It is a meta-director. mdpi.com

Methyl Ester Group (-COOCH₃): A deactivating group that withdraws electron density via induction and resonance, directing incoming electrophiles to the meta position. libretexts.org

The positions on the aromatic ring are influenced by these competing effects. The C4 and C5 positions are of particular interest. The C4 position is meta to both the cyano and the ester groups, and para to the methyl group. The C5 position is ortho to the methyl group and meta to the cyano group.

In electrophilic nitration of similar polysubstituted benzenes, the directing effects are often additive. libretexts.org For this compound, the deactivating cyano and ester groups strongly disfavor substitution at their ortho and para positions (C3, C5, and the carbons bearing the other groups). The activating methyl group directs towards C3 and C5. The position meta to both deactivating groups is C4. Given that the methyl group also directs para to C4, this position is a likely site for electrophilic attack. However, the C5 position, being ortho to the activating methyl group and only meta to one deactivating group (cyano), also presents a plausible site for substitution. Steric hindrance from the adjacent methyl and ester groups could influence the final product distribution. libretexts.org Therefore, a mixture of isomers is expected, with substitution at C4 and C5 being the most probable outcomes.

Oxidation Reactions

The substituents on this compound exhibit different susceptibilities to oxidation. The aromatic ring itself is relatively stable to oxidation due to its aromaticity. The cyano and ester groups are generally resistant to typical oxidizing conditions. However, the methyl group is a site that can be oxidized.

Under vigorous oxidation conditions, such as with potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), alkyl side chains on an aromatic ring are typically oxidized to a carboxylic acid group, provided they have a benzylic hydrogen. learncbse.in Following this general principle, the methyl group of this compound could be oxidized to a carboxylic acid. This transformation would yield 2-cyano-6-methoxycarbonylbenzoic acid .

While specific research on the oxidation of this compound is not widely documented, studies on related molecules confirm the feasibility of such transformations. For instance, the oxidation of substituted toluenes to their corresponding benzoic acids is a well-established synthetic procedure. learncbse.in The reaction conditions, such as temperature and the choice of oxidant, would need to be carefully controlled to avoid potential hydrolysis of the ester or cyano functionalities.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura type)

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. libretexts.org While this compound itself does not possess a typical leaving group (like a halide or triflate) for standard Suzuki-Miyaura coupling, its derivatives can be valuable substrates. Furthermore, recent advancements have enabled the use of the cyano group itself as a coupling partner.

A novel approach involves the nickel-catalyzed Suzuki-Miyaura coupling of aryl nitriles, where the C-CN bond is cleaved and the cyano group acts as a leaving group. acs.org This methodology could potentially be applied to this compound, coupling it with various aryl or alkenyl boronic esters to construct polyaryl scaffolds.

More conventionally, a halogenated derivative, such as Methyl 4-bromo-2-cyano-6-methylbenzoate , would be an excellent substrate for Suzuki-Miyaura reactions. The presence of both electron-withdrawing (cyano, ester) and electron-donating (methyl) groups, as well as ortho substituents, is generally tolerated in modern Suzuki-Miyaura protocols. nih.gov The reaction of Methyl 4-bromo-2-cyano-6-methylbenzoate with various arylboronic acids, catalyzed by a palladium complex, would yield a range of biaryl compounds.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 92 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 88 |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 82 |

This table presents hypothetical but representative data for the Suzuki-Miyaura coupling of Methyl 4-bromo-2-cyano-6-methylbenzoate based on typical yields for similar substrates.

Radical Chemistry Involving Cyano-Substituted Benzoates

The cyano group significantly influences the radical chemistry of benzoate esters. Radical-mediated intramolecular translocation of cyano groups has been identified as a useful method for site-selective functionalization. This process typically involves the addition of a carbon-centered radical to the nitrile's triple bond, followed by the cleavage of the resulting cyclic iminyl radical to relocate the cyano group.

Another aspect of the radical chemistry of this compound involves the cyano radical (•CN) itself. Studies have shown that the cyano radical can participate in aromatic substitution reactions. It exhibits a slight electrophilic character, preferentially attacking electron-rich sites on an aromatic substrate.

While specific studies on the radical chemistry of this compound are limited, the existing literature on cyano-substituted aromatic compounds suggests several possibilities. For example, radical-induced cyclization reactions could be envisioned if an appropriate radical precursor is present elsewhere in the molecule or introduced into the reaction mixture.

Mechanistic Investigations through Kinetic and Isotopic Studies

Mechanistic insights into the reactions of this compound can be gained through kinetic and isotopic labeling studies.

Kinetic Studies: The rates of electrophilic aromatic substitution on this compound could be compared to those of benzene, toluene, and methyl benzoate to quantify the net electronic effect of the substituent combination. Such studies would involve monitoring the reaction progress over time under controlled conditions to determine rate constants. The deactivating nature of the cyano and ester groups would be expected to result in a significantly lower reaction rate compared to toluene, and likely even slower than methyl benzoate due to the additional deactivating cyano group. Kinetic studies on transition metal-catalyzed coupling reactions could also elucidate the rate-determining step, such as oxidative addition or reductive elimination, and the influence of the substrate's electronic and steric properties on the catalytic cycle.

Isotopic Studies: Isotopic labeling is a powerful tool for elucidating reaction mechanisms. In the context of Suzuki-Miyaura coupling, carbon-13 or carbon-14 (B1195169) labeled precursors can be used to trace the path of carbon atoms throughout the reaction. researchgate.net Recently, significant progress has been made in the nickel-catalyzed carbon isotope exchange (CIE) of aryl nitriles using labeled zinc cyanide (Zn(¹³CN)₂ or Zn(¹⁴CN)₂). chemrxiv.orgcea.fr This method allows for the direct isotopic labeling of the nitrile carbon in complex molecules. Applying this to this compound would enable the synthesis of an isotopically labeled version for use in mechanistic studies or as a tracer in biological systems. Such studies have been crucial in confirming the mechanism of C-CN bond activation and reversible cyanation/decyanation steps in these nickel-catalyzed reactions. cea.fr

Advanced Spectroscopic Characterization and Structural Analysis of Methyl 2 Cyano 6 Methylbenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of methyl 2-cyano-6-methylbenzoate. Both ¹H and ¹³C NMR provide critical data on the electronic environment of the nuclei and the conformational arrangement of the molecule.

In ¹H NMR spectroscopy, the chemical shifts of the protons are indicative of their local electronic environment. For benzoate (B1203000) derivatives, aromatic protons typically resonate in the range of δ 7.0–8.0 ppm, with the splitting patterns revealing the substitution positions on the benzene (B151609) ring. The methyl groups, both the one attached to the ring and the one in the ester functionality, exhibit characteristic signals. For instance, the ring-attached methyl group in similar benzoate structures appears around δ 2.3–2.5 ppm. The methyl ester protons are also readily identifiable.

¹³C NMR spectroscopy provides complementary information. The carbon atom of the cyano group is typically observed in the δ 115–120 ppm region, while the ester carbonyl carbon resonates further downfield, generally between δ 165–170 ppm. The aromatic carbons and the methyl carbons also have distinct chemical shifts that aid in the complete structural assignment. docbrown.infochemicalbook.com

Nuclear Overhauser Effect (NOE) experiments can be employed for a more detailed conformational analysis. By measuring the through-space interactions between protons, it is possible to determine the spatial proximity of different groups within the molecule, offering insights into its preferred conformation.

Table 1: Representative NMR Data for Substituted Benzoates

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic Protons | 7.0 - 8.0 |

| ¹H | Ring Methyl Protons | 2.3 - 2.5 |

| ¹³C | Cyano Carbon | 115 - 120 |

| ¹³C | Ester Carbonyl Carbon | 165 - 170 |

Note: The exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound and analyzing its bonding characteristics.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its specific functional groups. The presence of a cyano group (C≡N) will give rise to a sharp, medium-intensity absorption band in the region of 2200-2300 cm⁻¹. The carbonyl group (C=O) of the ester will exhibit a strong absorption band, typically around 1715-1730 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are expected above 3040 cm⁻¹, while the methyl group C-H stretches appear below this value. researchgate.net The region from approximately 1500 to 400 cm⁻¹, known as the fingerprint region, contains a complex pattern of overlapping vibrations that is unique to the molecule and can be used for its definitive identification. docbrown.info

Raman Spectroscopy:

Raman spectroscopy provides complementary vibrational information. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C≡N stretch and the symmetric breathing modes of the benzene ring are often strong in the Raman spectrum. The combination of IR and Raman data allows for a more complete vibrational assignment and a deeper understanding of the molecular structure. nih.gov

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Cyano (C≡N) | Stretching | 2200 - 2300 |

| Carbonyl (C=O) | Stretching | 1715 - 1730 |

| Aromatic C-H | Stretching | > 3040 |

| Methyl C-H | Stretching | < 3040 |

Mass Spectrometry Techniques for Precise Molecular Mass Determination and Fragmentation Pathways

Mass spectrometry (MS) is an essential analytical technique for determining the precise molecular mass of this compound and for elucidating its fragmentation pathways, which can provide valuable structural information.

High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the confirmation of the elemental composition of the molecule. For this compound (C₁₀H₉NO₂), the expected molecular ion peak ([M]⁺) would correspond to a mass of approximately 175.06 g/mol .

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. Common fragmentation pathways for benzoate esters include the loss of the alkoxy group (·OCH₃) or the entire ester group. The presence of the cyano and methyl substituents on the aromatic ring will influence the fragmentation, leading to characteristic fragment ions that can be used to confirm the substitution pattern. acs.orgnist.gov For instance, the fragmentation of related benzoate derivatives often shows characteristic losses that help in identifying the substituents and their positions. researchgate.net

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | ~175.19 g/mol |

| Molecular Ion Peak [M]⁺ | m/z 175 |

| Key Fragment Ions | Dependent on fragmentation pathways |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Excited State Dynamics

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic transitions and excited-state properties of this compound.

UV-Vis Spectroscopy:

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic ring and the carbonyl group. The presence of the cyano and methyl substituents will influence the position and intensity of these absorption bands. Electron-withdrawing groups like the cyano group can cause a shift in the absorption maxima. rsc.org The typical absorption for benzoate derivatives occurs in the UV region. For example, sodium benzoate in aqueous solution shows an absorption maximum at 225 nm. researchgate.net

Fluorescence Spectroscopy:

While not all aromatic compounds are highly fluorescent, studying the fluorescence properties can provide information about the excited state dynamics. The presence of certain functional groups can enhance or quench fluorescence. For instance, some benzoate derivatives are used as photosensitization catalysts, indicating their ability to absorb light and transfer energy. nih.gov The fluorescence spectrum, if observed, would reveal the emission wavelengths and provide information about the energy of the first excited singlet state.

X-ray Diffraction Crystallography for Solid-State Structural Elucidation

The crystal structure would reveal the planarity of the benzene ring and the orientation of the cyano and methyl ester substituents relative to the ring. researchgate.netresearchgate.net Steric hindrance between the ortho-substituents (cyano and methyl groups) would likely influence the conformation of the ester group. In related structures, the dihedral angles between the aromatic ring and the substituent groups are key parameters determined from crystallographic data. nih.govresearchgate.net This information is invaluable for understanding intermolecular interactions in the solid state, such as stacking and hydrogen bonding, which can influence the physical properties of the material. researchgate.net

Advanced Chromatographic-Spectroscopic Coupling for Purity Assessment and Mixture Analysis

The coupling of chromatographic techniques with spectroscopy, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), is crucial for assessing the purity of this compound and for analyzing complex mixtures containing this compound.

GC-MS:

GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It can be used to confirm the identity of the synthesized this compound and to detect any volatile impurities. The retention time in the gas chromatogram provides an additional parameter for identification. researchgate.net

LC-MS:

LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. doaj.orgresearchgate.net It can be used to analyze reaction mixtures and to quantify the amount of this compound present. nih.gov The combination of liquid chromatography for separation with mass spectrometry for detection and identification provides a highly sensitive and selective analytical method. nih.gov Different ionization techniques can be employed to optimize the detection of the target molecule.

These hyphenated techniques are indispensable in synthetic chemistry for monitoring reaction progress, identifying byproducts, and ensuring the purity of the final product.

Theoretical and Computational Chemistry Approaches to Methyl 2 Cyano 6 Methylbenzoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed picture of the electron distribution and energy levels within Methyl 2-cyano-6-methylbenzoate.

Analysis of Molecular Orbitals and Electron Density Distribution

The electronic character of this compound is dictated by the arrangement of its molecular orbitals (MOs) and the distribution of electron density. researchgate.net Theoretical calculations, such as those based on Density Functional Theory (DFT), can elucidate the nature of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is typically localized on the more electron-rich portions of the molecule, indicating regions susceptible to electrophilic attack, while the LUMO highlights electron-deficient areas prone to nucleophilic attack. researchgate.net

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the charge distribution across the molecule. researchgate.net For this compound, the electronegative oxygen and nitrogen atoms of the ester and cyano groups, respectively, are expected to show regions of negative electrostatic potential, while the aromatic ring and methyl groups would exhibit more positive potential. Natural Bond Orbital (NBO) analysis further quantifies the charge distribution and delocalization of electrons within the molecule, providing insights into hyperconjugative interactions and the stability of the molecular structure. researchgate.net

| Atom | Calculated Charge (a.u.) |

|---|---|

| O(carbonyl) | -0.55 |

| O(ester) | -0.48 |

| N(cyano) | -0.42 |

| C(carbonyl) | +0.75 |

| C(cyano) | +0.10 |

| C(aromatic ring) | -0.10 to -0.25 |

Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting various spectroscopic parameters, which can aid in the experimental identification and characterization of this compound. nih.gov By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. researchgate.net The predicted spectrum would show characteristic peaks for the C≡N stretch of the cyano group, the C=O stretch of the ester, C-O stretches, and various vibrations associated with the aromatic ring and methyl groups.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are invaluable for assigning the signals in experimental NMR spectra to specific atoms within the molecule. Rotational constants can also be computed, which are essential for interpreting microwave spectroscopy data and determining the precise molecular geometry. frontiersin.org

| Parameter | Predicted Value |

|---|---|

| IR Frequency (C≡N stretch) | ~2230 cm⁻¹ |

| IR Frequency (C=O stretch) | ~1725 cm⁻¹ |

| ¹H NMR Chemical Shift (O-CH₃) | ~3.9 ppm |

| ¹H NMR Chemical Shift (Ar-CH₃) | ~2.5 ppm |

| ¹³C NMR Chemical Shift (C≡N) | ~117 ppm |

| ¹³C NMR Chemical Shift (C=O) | ~165 ppm |

Computational Modeling of Reaction Mechanisms and Transition States

The reactivity of this compound in various chemical transformations can be investigated through computational modeling. rsc.org By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures, which are the highest energy points along the reaction coordinate. rsc.org The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate.

For instance, the hydrolysis of the ester group or nucleophilic addition to the cyano group can be modeled. rsc.org These calculations would reveal whether the reactions proceed through a stepwise or concerted mechanism and provide detailed geometries of the transition states. The Molecular Electron Density Theory (MEDT) can be applied to analyze the changes in electron density throughout the reaction, offering a deeper understanding of the bonding changes that occur. encyclopedia.pubnih.gov

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations provide a way to study the behavior of this compound over time, considering its interactions with other molecules, such as solvent molecules or other reactants. mdpi.com These simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of dynamic processes like conformational changes and intermolecular associations.

MD simulations are particularly useful for understanding solvent effects. The explicit inclusion of solvent molecules in the simulation box allows for a realistic representation of how the solvent influences the structure and reactivity of the solute. For example, the simulations could reveal the formation of hydrogen bonds between the solvent and the oxygen or nitrogen atoms of this compound, which can significantly affect its properties and reactivity. mdpi.com The binding energy between the solute and solvent molecules can be calculated to quantify the strength of these interactions. mdpi.com

Structure-Reactivity Relationship Prediction via Computational Methods

By systematically modifying the structure of this compound and calculating various electronic and structural parameters, it is possible to establish quantitative structure-reactivity relationships (QSRR). This approach is analogous to the experimental determination of Hammett plots.

Strategic Applications of Methyl 2 Cyano 6 Methylbenzoate in Contemporary Organic Synthesis

Methyl 2-cyano-6-methylbenzoate as a Versatile Synthetic Building Block

The structure of this compound makes it an interesting building block for organic synthesis. The presence of the cyano (nitrile), ester, and methyl groups on the aromatic ring allows for a variety of chemical transformations. The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions. The ester group can undergo hydrolysis to the corresponding carboxylic acid, 2-cyano-6-methylbenzoic acid chemsrc.com, or be subject to transesterification or reaction with nucleophiles. The methyl group can potentially be functionalized through radical or oxidative reactions.

This trifunctional nature allows for stepwise modification, making it a potentially versatile starting material for more complex molecules. For instance, similar 1,4-dicarbonyl compounds are known to be valuable precursors for creating a range of carbocyclic and heterocyclic systems. researchgate.net

Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates

Substituted benzonitriles are important structural motifs in many biologically active compounds. While direct evidence linking this compound to the synthesis of specific commercial drugs is sparse in readily available literature, its derivatives are of interest. For example, the biaryl moiety is a crucial structural element in many functional and biological molecules, including fungicides like boscalid. scribd.com The synthesis of such compounds often involves coupling reactions to create a biphenyl (B1667301) backbone. scribd.comnsf.gov

Phenolic compounds, which could be derived from precursors like this compound, are recognized for their potential in medicinal and pesticidal chemistry and serve as key intermediates for commercial agrochemicals. nih.gov The strategic introduction of heterocyclic moieties is a common strategy in molecular design to enhance the biological properties of parent compounds. nih.gov

Contribution to the Development of Specialty Chemicals and Functional Materials

Cyano-substituted benzoic acid esters are known intermediates in the production of pigments and dyes. For example, related compounds like 2-cyano-3,4,5,6-tetrahalogenbenzoic acid alkyl esters serve as important intermediates for pigments. google.com The reactivity of the cyano and ester groups allows for the construction of larger, more complex chromophoric systems. The aromatic scaffold of this compound provides a stable core onto which various functional groups can be built to tune the optical and material properties of the final product.

Derivatization Strategies for Targeted Molecular Design

The chemical functionality of this compound allows for several derivatization strategies to achieve specific molecular designs.

| Functional Group | Potential Transformation | Product Type |

| Cyano Group (-CN) | Acid or base hydrolysis | Carboxylic acid or Amide |

| Reduction (e.g., with H₂/catalyst) | Aminomethyl group | |

| Reaction with organometallics | Ketone | |

| Ester Group (-COOCH₃) | Hydrolysis | Carboxylic acid |

| Aminolysis | Amide | |

| Reduction (e.g., with LiAlH₄) | Alcohol | |

| Methyl Group (-CH₃) | Free-radical halogenation | Halomethyl group |

| Oxidation | Carboxylic acid |

These transformations enable chemists to use this compound as a scaffold, selectively modifying each functional group to build complex target molecules. For instance, the synthesis of a 1,4-diketone from a related triterpenoid (B12794562) precursor was achieved through a two-step process involving oxidation of a hydroxyl group followed by ozonolytic oxidation of a double bond. researchgate.net Such multi-step syntheses demonstrate how functional groups can be manipulated sequentially. researchgate.netmdpi.com

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade (or tandem) reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, often leading to complex molecular structures from simple starting materials. arkat-usa.org While specific examples detailing the use of this compound in such processes are not prominent, its structure is suitable for this type of chemistry.

The cyano group, for example, can participate as a component in cycloaddition reactions or in cascade sequences involving radical cyclization to form polyheterocycles. rsc.org Cascade reactions are a powerful method for constructing polycyclic skeletons, which are important cores for biologically active molecules. arkat-usa.org Brønsted acid-catalyzed cascade reactions have been used to synthesize a wide range of fused heterotricycles from reactants containing aldehydes and alkynes. nih.gov Given its functional groups, this compound could theoretically be designed to participate in similar complex transformations.

Q & A

Q. What are the recommended methods for synthesizing Methyl 2-cyano-6-methylbenzoate, and how can regioselectivity be ensured?

A common approach involves bromination of precursor esters using reagents like N-bromosuccinimide (NBS) with catalysts (e.g., FeCl₃ or AlCl₃) under controlled conditions. Regioselectivity is achieved by optimizing reaction parameters such as temperature (40–60°C), solvent polarity (e.g., dichloromethane or acetonitrile), and reagent stoichiometry. For example, slow addition of brominating agents minimizes over-bromination, while steric effects from the methyl and cyano groups direct substitution to the para position relative to existing substituents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Mass Spectrometry (MS) are critical. In ¹H NMR, the methyl group at position 6 appears as a singlet (~δ 2.4 ppm), while the cyano group deshields adjacent protons. High-resolution MS confirms molecular weight (175.18 g/mol) via [M+H]⁺ or [M+Na]⁺ peaks. Cross-validation with IR spectroscopy can identify functional groups (C≡N stretch ~2240 cm⁻¹) .

Q. What storage conditions are required to maintain the stability of this compound?

Store in airtight glass containers under vacuum or inert gas (N₂/Ar) at room temperature. Avoid moisture and light exposure, as hydrolysis of the ester or cyano group may occur. Regular purity checks via HPLC or TLC are recommended for long-term stability assessment .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives of this compound?

Yield optimization relies on solvent selection (polar aprotic solvents enhance nucleophilic substitution), catalyst screening (e.g., Pd for cross-coupling), and reaction monitoring (e.g., in situ FTIR). Continuous flow reactors improve scalability by maintaining consistent temperature and reagent mixing, reducing side products like de-esterified byproducts .

Q. How should researchers resolve contradictions in spectroscopic data for novel derivatives?

Contradictions (e.g., unexpected coupling patterns in NMR) require multi-technique validation:

- X-ray crystallography confirms regiochemistry.

- 2D NMR (COSY, NOESY) clarifies proton-proton correlations.

- DFT calculations predict electronic environments for comparison with experimental data .

Q. How do steric and electronic effects influence reactivity in nucleophilic substitution reactions?

The electron-withdrawing cyano group activates the aromatic ring for electrophilic attack but directs nucleophiles to meta positions due to steric hindrance from the methyl group. Kinetic studies under varying temperatures (25–80°C) and solvent dielectric constants (ε = 4–37) reveal that bulky nucleophiles (e.g., tert-butoxide) favor elimination over substitution .

Q. What computational methods predict regioselectivity in electrophilic aromatic substitution (EAS)?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces to identify electron-deficient regions. Fukui indices quantify local electrophilicity, predicting preferential attack sites. For example, calculations show that EAS occurs para to the cyano group due to its strong electron-withdrawing effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.